molecular formula C9H10N2O B15230192 1,3-Dimethyl-1H-indazol-7-ol

1,3-Dimethyl-1H-indazol-7-ol

Cat. No.: B15230192
M. Wt: 162.19 g/mol
InChI Key: NZMNJQFAXWOOKT-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-indazol-7-ol is a nitrogen-containing heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures composed of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-indazol-7-ol typically involves the formation of the indazole core followed by specific functionalization. One common method includes the cyclization of hydrazones derived from ortho-substituted benzaldehydes. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters, such as temperature and solvent choice, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-indazol-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives.

Scientific Research Applications

1,3-Dimethyl-1H-indazol-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-indazol-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

1,3-Dimethyl-1H-indazol-7-ol can be compared with other indazole derivatives, such as:

    1H-Indazole: The parent compound with no methyl or hydroxyl substitutions.

    2H-Indazole: A tautomeric form of indazole with different stability and reactivity.

    3-Methyl-1H-indazole: A similar compound with a single methyl group at the 3-position.

    7-Hydroxy-1H-indazole: A compound with a hydroxyl group at the 7-position but no methyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1,3-dimethylindazol-7-ol

InChI

InChI=1S/C9H10N2O/c1-6-7-4-3-5-8(12)9(7)11(2)10-6/h3-5,12H,1-2H3

InChI Key

NZMNJQFAXWOOKT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC=C2O)C

Origin of Product

United States

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